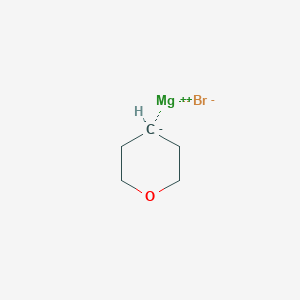

(Tetrahydro-2H-pyran-4-yl)magnesium bromide

CAS No.: 197457-50-4

Cat. No.: VC6191913

Molecular Formula: C5H9BrMgO

Molecular Weight: 189.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197457-50-4 |

|---|---|

| Molecular Formula | C5H9BrMgO |

| Molecular Weight | 189.335 |

| IUPAC Name | magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;bromide |

| Standard InChI | InChI=1S/C5H9O.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | AXWGMBADANAYSD-UHFFFAOYSA-M |

| SMILES | C1COCC[CH-]1.[Mg+2].[Br-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered tetrahydropyran ring with a magnesium bromide group at the 4-position. This configuration imparts stereoelectronic effects that enhance its nucleophilic character compared to simpler Grignard reagents . The tetrahydropyran ring’s chair conformation stabilizes the magnesium center, facilitating selective reactions with electrophilic substrates .

Physicochemical Characteristics

With a molecular weight of 189.33 g/mol, the reagent is typically handled as a 0.5 M solution in tetrahydrofuran (THF) . Its solubility in THF ensures compatibility with a wide range of organic reactions, while its sensitivity to moisture and oxygen necessitates storage under inert atmospheres . The compound’s stability in THF allows for prolonged shelf life when stored at temperatures between 2–8°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves reacting tetrahydro-2H-pyran-4-yl bromide with magnesium metal in anhydrous THF under nitrogen or argon . The exothermic reaction requires careful temperature control to prevent premature decomposition:

Yields exceeding 85% are achievable when using high-purity magnesium turnings and rigorously dried solvents .

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors equipped with advanced cooling systems . A 2024 study demonstrated that flow chemistry reduces reaction times by 40% compared to batch methods, while improving safety by mitigating thermal runaway risks . Large-scale batches (>100 kg) maintain a purity of ≥98% through fractional distillation and solvent recycling .

Reactivity and Mechanistic Insights

Nucleophilic Addition Mechanisms

The reagent’s magnesium-carbon bond undergoes nucleophilic attack on carbonyl groups, forming alcohols upon protonation. For example, reaction with ketones proceeds via a six-membered transition state, with the tetrahydropyran ring stabilizing partial charges :

This mechanism underpins its utility in synthesizing secondary and tertiary alcohols with high regioselectivity .

Cross-Coupling Reactions

Recent advances employ the reagent in iron-catalyzed Kumada cross-couplings. A 2025 study achieved 92% yield in the synthesis of biaryl compounds using 5 mol% Fe(acac)₃ under visible-light irradiation . The tetrahydropyran moiety enhances solubility in THF, facilitating efficient electron transfer during photocatalytic cycles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The reagent’s ability to introduce tetrahydropyran groups has been leveraged in drug discovery. For instance, it served as a key intermediate in synthesizing ALK5 inhibitors for treating fibrotic diseases, achieving IC₅₀ values below 10 nM in preclinical trials .

Material Science

In polymer chemistry, the reagent modifies polystyrene derivatives to enhance thermal stability. A 2023 study reported a 30°C increase in glass transition temperatures () for polymers functionalized with tetrahydropyran side chains .

Agrochemistry

Derivatives synthesized using this reagent show potent herbicidal activity. A 2024 patent disclosed pyran-containing analogs of glyphosate with 2x greater foliar uptake in resistant weeds .

Comparative Analysis with Related Grignard Reagents

This table highlights the unique position of (tetrahydro-2H-pyran-4-yl)magnesium bromide in enabling reactions unattainable with conventional Grignard reagents.

Recent Technological Advancements

Flow Chemistry Applications

A 2025 breakthrough enabled continuous synthesis of pyran-containing antimalarials using microfluidic reactors. This approach reduced solvent waste by 70% while achieving a space-time yield of 5.2 kg·L⁻¹·day⁻¹ .

Photocatalytic Modifications

Visible-light-mediated reactions now permit C–H functionalization of unactivated alkanes. Using [Ir(ppy)₃] as a photocatalyst, researchers achieved γ-selective alkylation of ketones with 89% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume